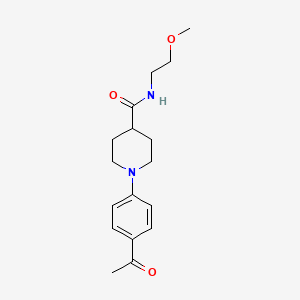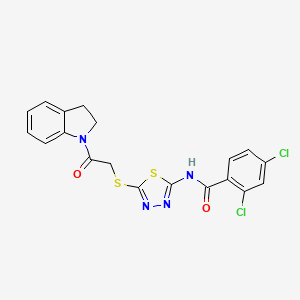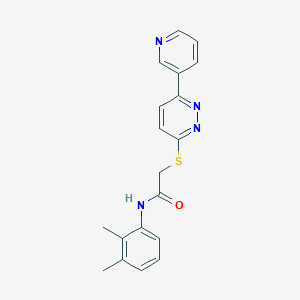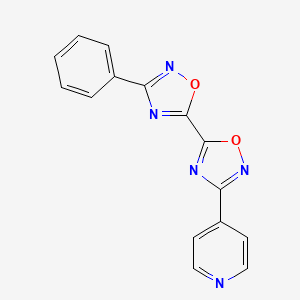
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been studied for their affinity to dopamine receptors, indicating the potential neurological applications of such compounds . Additionally, piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is relevant to conditions like Alzheimer's disease .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the formation of amide bonds and the introduction of various functional groups to enhance biological activity. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves substituting the benzamide with bulky moieties to increase anti-acetylcholinesterase activity . Similarly, the synthesis of the related compound "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" has been achieved and studied using X-ray analysis and molecular orbital methods .
Molecular Structure Analysis
The molecular structure and conformation of piperidine derivatives can significantly influence their biological activity. X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly used to analyze these structures. For instance, the crystal structure of "N-(4-acetylphenyl)quinoline-3-carboxamide" has been determined, revealing the importance of hydrogen bond interactions in the crystal packing . These studies are crucial for understanding how structural features affect the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, which are essential for their synthesis and functionalization. The hydrosilylation of N-aryl imines, catalyzed by l-piperazine-2-carboxylic acid derived N-formamides, is an example of a reaction that can be used to modify the structure of piperidine-based compounds, potentially altering their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the solvated crystal structure of "1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide" suggests potential solubility characteristics that could be relevant for its biological activity and formulation as an antineoplastic agent .
Scientific Research Applications
Synthesis and Chemical Analysis
- The synthesis and in vitro binding affinity studies of methoxy and fluorine analogs, including compounds with piperidinyl carboxamide structures, have been explored for their potential as tracers for medical imaging, particularly through positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
- Research on constrained analogues of tocainide, showing potent voltage-gated skeletal muscle sodium channel blocking activity, indicates the potential for developing antimyotonic agents (Catalano et al., 2008).
- A study on the discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, showed highly potent anti-HIV-1 activity, highlighting the compound's therapeutic potential and its development process (Imamura et al., 2006).
- The alkoxycarbonylpiperidines' role as N-nucleophiles in palladium-catalyzed aminocarbonylation presents a chemical synthesis pathway that could be relevant for the development of pharmaceuticals (Takács et al., 2014).
Biological and Pharmacological Evaluation
- The interaction of cannabinoid receptor antagonists with CB1 receptors has been a subject of investigation, elucidating the molecular dynamics and potential therapeutic applications of compounds such as SR141716, highlighting the importance of understanding receptor-ligand interactions for drug development (Shim et al., 2002).
- Novel synthetic processes for Rho kinase inhibitors, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, demonstrate the compound's relevance in treating central nervous system disorders, offering insights into scalable production methods for clinical research applications (Wei et al., 2016).
properties
IUPAC Name |
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)14-3-5-16(6-4-14)19-10-7-15(8-11-19)17(21)18-9-12-22-2/h3-6,15H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPTSZJSGPBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)




![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)


![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)


![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

